Ethyl 2-chloro-3-methoxybenzoate

Suzuki–Miyaura coupling Sterically hindered biaryl synthesis Palladium catalysis

Ethyl 2-chloro-3-methoxybenzoate (CAS 1261743-55-8) is an aromatic ester with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.64 g/mol. It belongs to the class of ortho-chlorinated, meta-methoxylated benzoate esters.

Molecular Formula C10H11ClO3
Molecular Weight 214.65
CAS No. 1261743-55-8
Cat. No. B2899758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-3-methoxybenzoate
CAS1261743-55-8
Molecular FormulaC10H11ClO3
Molecular Weight214.65
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)OC)Cl
InChIInChI=1S/C10H11ClO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3
InChIKeyAJAFGEBPAYWFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-3-methoxybenzoate (CAS 1261743-55-8): A Defined ortho-Chloro meta-Methoxy Benzoate Ester Intermediate for Sterically Demanding Cross-Coupling


Ethyl 2-chloro-3-methoxybenzoate (CAS 1261743-55-8) is an aromatic ester with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.64 g/mol [1]. It belongs to the class of ortho-chlorinated, meta-methoxylated benzoate esters. The compound features a distinctive substitution pattern: a chlorine atom at the ortho (2-) position, a methoxy group at the meta (3-) position, and an ethyl ester at the 1-position [1]. This specific arrangement of electron-withdrawing (Cl) and electron-donating (OMe) substituents creates a unique electronic environment on the aromatic ring that influences reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions [2]. Commercially, the compound is supplied at purities ranging from 95% to 98%, and is classified as a pharmaceutical intermediate by multiple suppliers .

Why Regioisomeric or Halogen-Analog Substitution of Ethyl 2-chloro-3-methoxybenzoate Is Scientifically Unsound Without Validation


Within the family of chloro-methoxy-benzoate esters, the precise positions of the chloro and methoxy substituents critically determine the electronic character of the aryl halide and, consequently, its reactivity in cross-coupling and substitution reactions [1]. The 2-Cl-3-OMe substitution pattern creates a unique ortho-chloro aryl electrophile that is simultaneously influenced by the electron-withdrawing chlorine and the electron-donating methoxy group at the meta position [1]. Regioisomers such as ethyl 2-chloro-4-methoxybenzoate (CAS 1261762-16-6) or ethyl 2-chloro-5-methoxybenzoate (CAS 1261792-01-1) present different electronic profiles due to the altered position of the methoxy group (para or meta to chlorine, respectively), which can alter oxidative addition rates with palladium catalysts and the site-selectivity of subsequent transformations [2]. Similarly, substituting the ethyl ester for a methyl ester (methyl 2-chloro-3-methoxybenzoate, CAS 59425-26-2) changes the steric bulk, lipophilicity (ΔLogP ≈ 0.28), and hydrolytic stability of the ester moiety, affecting both reaction performance and work-up procedures . The bromo analog (ethyl 2-bromo-3-methoxybenzoate, CAS 58733-42-9) is expected to be more reactive in oxidative addition but may introduce undesired side reactions due to its higher leaving-group propensity [3]. The specific performance data documented for ethyl 2-chloro-3-methoxybenzoate in sterically hindered biaryl synthesis cannot be assumed to transfer to these analogs without experimental confirmation.

Quantitative Differentiation Evidence for Ethyl 2-chloro-3-methoxybenzoate (CAS 1261743-55-8) Versus Closest Analogs


Demonstrated Yield in Tri-ortho-Substituted Biaryl Suzuki–Miyaura Coupling vs. General Aryl Chloride Reactivity Class

Ethyl 2-chloro-3-methoxybenzoate was explicitly employed as a substrate in a Pd-catalyzed Suzuki–Miyaura cross-coupling with 2-methylphenylboronic acid, using the carbazolyl-derived phosphine ligand 2a (9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole) and Pd(OAc)₂ in 1,4-dioxane with K₃PO₄·H₂O as base, yielding ethyl 2-o-tolyl-3-methoxybenzoate in 85% isolated yield after 24 hours [1]. This reaction constructs a tri-ortho-substituted biaryl bond, a transformation recognized as exceptionally challenging due to the combined steric congestion of two ortho substituents flanking the newly formed C–C bond. For context, unactivated aryl chlorides are generally considered poorly reactive substrates in Suzuki–Miyaura coupling relative to aryl bromides or iodides, and ortho-substitution further attenuates reactivity [2]. The achievement of 85% yield with this specific 2-Cl-3-OMe substitution pattern validates its compatibility with advanced phosphine ligand systems designed to overcome steric hindrance, a result that cannot be assumed for regioisomeric chloro-methoxybenzoates or the corresponding bromo analog without parallel experimental evidence.

Suzuki–Miyaura coupling Sterically hindered biaryl synthesis Palladium catalysis

LogP Differentiation: Ethyl Ester (2.7) vs. Methyl Ester Analog (2.42) Affects Partitioning and Extraction Efficiency

The computed octanol–water partition coefficient (XLogP3) for ethyl 2-chloro-3-methoxybenzoate is 2.7 [1], compared to a LogP of 2.42 for the methyl ester analog methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) as reported by Fluorochem . This ΔLogP of +0.28 unit corresponds to an approximately 1.9-fold increase in lipophilicity for the ethyl ester. While this difference may appear modest, in preparative organic chemistry it translates to measurably different partitioning behavior between aqueous and organic phases during work-up, potentially improving recovery of the product from aqueous reaction mixtures. The higher LogP also results in longer retention times on reversed-phase HPLC (C18 columns), which can be advantageous or disadvantageous depending on the purification context, but represents a quantifiable differentiation that a procurement scientist can evaluate against the specific extraction and purification workflows in their laboratory.

Lipophilicity LogP Ester homolog comparison Extraction optimization

Substitution Pattern Differentiation: 2-Cl-3-OMe vs. 2-Cl-4-OMe Regioisomer Affects Electronic Activation of the Aryl Chloride

The methoxy group at the 3-position (meta to the ester carbonyl) in ethyl 2-chloro-3-methoxybenzoate exerts a fundamentally different electronic influence on the aryl chloride compared to the 4-methoxy (para to ester) regioisomer ethyl 2-chloro-4-methoxybenzoate (CAS 1261762-16-6) [1]. In the 3-methoxy isomer, the methoxy group is meta to the chlorine substituent, meaning its electron-donating resonance effect (+M) does not directly stabilize the negative charge that develops at the chlorine-bearing carbon during nucleophilic aromatic substitution (SNAr). In contrast, the 4-methoxy isomer positions the methoxy group para to the chlorine, where its +M effect can significantly deactivate the aryl chloride toward SNAr by increasing electron density at the reaction center [2]. Additionally, the 3-OMe group influences the ortho-chloro position through an inductive electron-withdrawing effect (-I), which is absent in the 4-OMe and 5-OMe regioisomers. These electronic differences mean that the three regioisomers (2-Cl-3-OMe, 2-Cl-4-OMe, and 2-Cl-5-OMe) are not interchangeable in reactions where the electronic character of the aryl chloride governs reaction rate or selectivity.

Regioisomer comparison Electronic effects Aryl halide reactivity Nucleophilic aromatic substitution

Commercial Purity Specifications: 95–98% Purity Range with Pharmaceutical Intermediate Classification

Ethyl 2-chloro-3-methoxybenzoate is commercially available from multiple suppliers at defined purity levels. AKSci supplies the compound at a minimum purity of 95% , while ChemicalBook lists suppliers offering material at 98% purity, classified under the product category 'pharmaceutical intermediate' . In comparison, the methyl ester analog (methyl 2-chloro-3-methoxybenzoate) is offered at 97% purity by Fluorochem , and the bromo analog (ethyl 2-bromo-3-methoxybenzoate) is offered at 95% purity by Calpac Lab [1]. The availability of the ethyl ester at 98% purity from suppliers who explicitly categorize it as a pharmaceutical intermediate indicates a supply chain positioned to support medicinal chemistry and process chemistry applications where defined impurity profiles are required. No MDL number is registered for this compound in the AKSci catalog, which may be a consideration for inventory management systems that rely on MDL identifiers .

Purity specification Pharmaceutical intermediate Procurement Quality control

Procurement-Relevant Application Scenarios for Ethyl 2-chloro-3-methoxybenzoate (CAS 1261743-55-8)


Synthesis of Sterically Congested Biaryl Pharmacophores via Pd-Catalyzed Cross-Coupling

Ethyl 2-chloro-3-methoxybenzoate is directly applicable as a substrate for constructing tri-ortho-substituted biaryl scaffolds using the carbazolyl-derived phosphine ligand 2a / Pd(OAc)₂ catalytic system, which was specifically validated with this compound to deliver the coupled product in 85% yield [1]. This application scenario is relevant to medicinal chemistry programs targeting atropisomeric biaryl motifs—structural features prevalent in kinase inhibitors, GPCR antagonists, and natural product analogs—where the ortho-chloro substituent serves as a synthetic handle for C–C bond formation and the meta-methoxy group modulates electronic properties of the resulting biaryl core.

Intermediate for Functionalized Benzoic Acid Derivatives via Ester Hydrolysis

The ethyl ester moiety of ethyl 2-chloro-3-methoxybenzoate can be selectively hydrolyzed to the corresponding carboxylic acid (2-chloro-3-methoxybenzoic acid, CAS 33234-36-5) under acidic conditions (H₂SO₄/EtOH) with a documented yield of 65% from the esterification reverse reaction [1]. The free acid has been identified as a potential lead scaffold in the development of reversible monoacylglycerol lipase (MAGL) inhibitors with relevance to neurodegenerative disease and inflammation research . The ethyl ester thus serves as a stable, storable precursor that can be converted to the pharmacologically relevant acid on demand.

Building Block with Defined LogP for Optimized Extraction and Chromatographic Purification Workflows

With a LogP of 2.7, ethyl 2-chloro-3-methoxybenzoate offers a 1.9-fold higher octanol–water partition coefficient compared to its methyl ester analog (LogP 2.42) [1]. In laboratories where liquid–liquid extraction or reversed-phase flash chromatography is routinely employed for intermediate purification, this higher lipophilicity can reduce product loss to aqueous phases and improve recovery. This makes the ethyl ester the preferred ester homolog when downstream synthetic steps involve aqueous work-up conditions that risk hydrolysis or partitioning losses of more polar ester analogs.

Regioisomer-Specific Intermediate for Structure–Activity Relationship (SAR) Studies Requiring 2,3-Substitution Pattern

The 2-chloro-3-methoxy substitution pattern on the benzoate core is structurally distinct from the 2-chloro-4-methoxy and 2-chloro-5-methoxy regioisomers. In SAR campaigns where the relative positioning of electron-donating and electron-withdrawing groups on the aryl ring affects target engagement, procurement of the correct 2,3-substituted regioisomer is essential [1]. Ethyl 2-chloro-3-methoxybenzoate is commercially available at 98% purity and cataloged as a pharmaceutical intermediate , providing a reliable source for consistent SAR data generation without the confounding effects of regioisomeric impurities.

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